molecular formula C9H11O3P B3343487 Phosphonic acid, [(4-ethenylphenyl)methyl]- CAS No. 53459-43-1

Phosphonic acid, [(4-ethenylphenyl)methyl]-

Cat. No.: B3343487
CAS No.: 53459-43-1
M. Wt: 198.16 g/mol
InChI Key: IJAOUFAMBRPHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, [(4-ethenylphenyl)methyl]- is a chemical compound with the molecular formula C9H11O3P and a molecular weight of 198.16 g/mol . . It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, [(4-ethenylphenyl)methyl]- can be synthesized through several methods. One common approach involves the reaction of 4-vinylbenzyl chloride with triethyl phosphite, followed by hydrolysis to yield the desired phosphonic acid . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen, and the application of heat to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of phosphonic acid, [(4-ethenylphenyl)methyl]- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(4-ethenylphenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of phosphonic acid, [(4-ethenylphenyl)methyl]- involves its ability to form stable complexes with metal ions. The oxygen atoms in the phosphonic acid group can coordinate with metal ions, facilitating various chemical reactions. This property is particularly useful in applications such as catalysis and ion exchange .

Properties

IUPAC Name

(4-ethenylphenyl)methylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O3P/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h2-6H,1,7H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAOUFAMBRPHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464712
Record name Phosphonic acid, [(4-ethenylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53459-43-1
Record name Phosphonic acid, [(4-ethenylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphonic acid, [(4-ethenylphenyl)methyl]-
Reactant of Route 2
Reactant of Route 2
Phosphonic acid, [(4-ethenylphenyl)methyl]-
Reactant of Route 3
Phosphonic acid, [(4-ethenylphenyl)methyl]-
Reactant of Route 4
Phosphonic acid, [(4-ethenylphenyl)methyl]-
Reactant of Route 5
Phosphonic acid, [(4-ethenylphenyl)methyl]-
Reactant of Route 6
Phosphonic acid, [(4-ethenylphenyl)methyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.